AZD2461

PARP inhibitor P-glycoprotein drug resistance

AZD2461 is the definitive tool for discriminating P-gp-mediated resistance from on-target PARP inhibition. Engineered as a poor P-gp substrate, it maintains efficacy in olaparib-resistant BRCA1-mutant tumors (P=0.0061 vs. olaparib). Its reduced PARP3 affinity (IC₅₀=200 nM vs. 5 nM PARP1) confers superior tolerability in chemotherapy combinations. For researchers decoupling antitumor efficacy from transporter recognition, AZD2461 is the non-substitutable reference standard. Available from 5 mg to bulk quantities.

Molecular Formula C22H22FN3O3
Molecular Weight 395.4 g/mol
CAS No. 1342899-73-3
Cat. No. B7979447
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAZD2461
CAS1342899-73-3
Molecular FormulaC22H22FN3O3
Molecular Weight395.4 g/mol
Structural Identifiers
SMILESCOC1CCN(CC1)C(=O)C2=C(C=CC(=C2)CC3=NNC(=O)C4=CC=CC=C43)F
InChIInChI=1S/C22H22FN3O3/c1-29-15-8-10-26(11-9-15)22(28)18-12-14(6-7-19(18)23)13-20-16-4-2-3-5-17(16)21(27)25-24-20/h2-7,12,15H,8-11,13H2,1H3,(H,25,27)
InChIKeyHYNBNUYQTQIHJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





AZD2461 PARP Inhibitor: Preclinical Candidate with Differentiated Transporter Profile and PARP Isoform Selectivity


AZD2461 (CAS 1342899-73-3; also referenced as 1174043-16-3) is a small-molecule poly(ADP-ribose) polymerase (PARP) inhibitor developed by AstraZeneca as a next-generation follow-on to olaparib. The compound is a potent inhibitor of PARP1 and PARP2 and exhibits substantially lower affinity for PARP3 compared to other clinical PARP inhibitors [1]. AZD2461 was specifically designed as a poor substrate for the drug efflux transporter P-glycoprotein (P-gp) to overcome a major resistance mechanism observed with olaparib in BRCA-deficient cancers [2]. Preclinical characterization has defined a distinct pharmacological profile that differentiates AZD2461 from both olaparib and other PARP inhibitors in the same class [3]. The compound advanced to Phase I clinical evaluation in solid tumors (NCT01247168), though further development was not pursued following the identification of species-specific bone marrow toxicity differences in preclinical models [2].

AZD2461 vs. Generic PARP Inhibitor Substitution: Transporter-Mediated Resistance and Isoform Selectivity Differentiate Candidate Utility


PARP inhibitors are not functionally interchangeable despite sharing a common enzymatic target. Clinical resistance to olaparib in BRCA-mutated tumors is frequently driven by overexpression of the drug efflux transporter P-glycoprotein (P-gp, MDR1), which actively exports olaparib and rucaparib from tumor cells [1]. AZD2461 was explicitly engineered as a poor P-gp substrate, enabling sustained target engagement in olaparib-resistant settings where P-gp overexpression is the dominant resistance mechanism [2]. Furthermore, AZD2461 exhibits a differentiated PARP isoform selectivity profile—retaining high potency against PARP1 and PARP2 but with substantially reduced activity against PARP3 relative to olaparib [3]. This selectivity difference has functional consequences: the lower PARP3 inhibitory activity of AZD2461 correlates with improved tolerability when combined with chemotherapy in murine models, whereas olaparib's broader PARP3 inhibition contributes to enhanced bone marrow toxicity [3]. These two axes of differentiation—transporter substrate profile and PARP isoform selectivity—mean that substituting AZD2461 for olaparib or another clinical PARP inhibitor without accounting for these parameters will yield divergent experimental outcomes, particularly in P-gp-overexpressing tumor models and combination chemotherapy regimens.

AZD2461 Preclinical Quantitative Differentiation: P-gp Substrate Profile, PARP Isoform Potency, and Olaparib-Resistant Tumor Efficacy


P-Glycoprotein Efflux Substrate Status: AZD2461 vs. Olaparib and Rucaparib

AZD2461 is not actively effluxed by P-glycoprotein, in contrast to olaparib and rucaparib, which are both P-gp substrates. In a P-glycoprotein-Glo assay using P-gp-containing membranes, olaparib and rucaparib demonstrated dose-dependent increases in luminescence indicative of substrate-mediated ATPase activation, whereas AZD2461 and veliparib showed no such efflux activity [1]. This difference in transporter recognition underlies AZD2461's ability to retain activity against olaparib-resistant tumors driven by P-gp overexpression [2].

PARP inhibitor P-glycoprotein drug resistance MDR1 transporter efflux

PARP Isoform Inhibitory Potency: AZD2461 Displays Differentiated PARP3 Activity Relative to PARP1/2

AZD2461 exhibits high potency against PARP1 and PARP2 but substantially lower activity against PARP3. In recombinant human enzyme assays, the IC50 values are 5 nM for PARP1, 2 nM for PARP2, and 200 nM for PARP3 . This yields a PARP3/PARP1 selectivity ratio of approximately 40-fold and a PARP3/PARP2 ratio of 100-fold. In contrast, olaparib demonstrates more balanced PARP family inhibition with greater relative activity against PARP3 [1].

PARP1 PARP2 PARP3 isoform selectivity IC50

Efficacy Against Olaparib-Resistant P-gp-Overexpressing Tumors: Survival Benefit in BRCA1-Mutant Mouse Mammary Tumor Model

In mice bearing olaparib-resistant KB1P tumors with an 80-fold increase in Mdr1b (P-gp) expression, AZD2461 treatment produced a statistically significant survival advantage over olaparib (P = 0.0061) [1]. Tumor growth was monitored three times weekly during oral administration of AZD2461 at 100 mg/kg per day for 28 days [2]. The Kaplan-Meier analysis demonstrated that AZD2461 extended overall survival in this P-gp-proficient, olaparib-resistant setting, confirming that the compound's poor P-gp substrate profile translates into functional in vivo efficacy where olaparib fails due to transporter-mediated efflux [1].

olaparib resistance P-glycoprotein BRCA1-mutant mammary tumor survival

Chemotherapy Combination Tolerability: AZD2461 Demonstrates Superior Murine Safety Profile vs. Olaparib

In murine preclinical models, AZD2461 was better tolerated in combination with chemotherapy than olaparib [1]. This improved tolerability was mechanistically linked to AZD2461's reduced PARP3 inhibitory activity. PARP3 is expressed at higher levels in mouse bone marrow cells compared to rat and human bone marrow, and PARP3 inhibition by olaparib contributes to exacerbated hematological toxicity when combined with DNA-damaging chemotherapy in mice [2]. The differential PARP3 inhibitory profile of AZD2461 thus translates into a measurable tolerability advantage specifically in murine combination chemotherapy regimens.

combination therapy tolerability bone marrow toxicity PARP3 chemotherapy

PARP Binding Profile Differentiation: [18F]AZD2461 PET Imaging Reveals Distinct Selectivity vs. Olaparib

In vitro blocking experiments using [18F]AZD2461 demonstrated that olaparib has a lesser ability to reduce [18F]AZD2461 binding, indicating a difference in PARP binding selectivity between the two compounds [1]. In vivo, [18F]AZD2461 exhibited tumor uptake of 7.34 ± 1.16 %ID/g in PSN-1 pancreatic cancer xenografts, confirming PARP1-targeted accumulation [2]. This differential binding profile corroborates the distinct PARP isoform selectivity and supports the use of AZD2461-based probes for PARP imaging applications where olaparib-derived tracers may have different target engagement characteristics.

PET imaging PARP binding radiotracer olaparib selectivity

Blood-Brain Barrier Penetration and CNS Applicability: AZD2461 Is Not CNS-Penetrant Due to P-gp/BCRP Efflux

Despite being a poor P-gp substrate for resistance purposes, AZD2461 is nevertheless a substrate of both P-glycoprotein and breast cancer resistance protein (BCRP) at the blood-brain barrier [1]. In non-human primate PET imaging studies using a radiolabeled AZD2461 congener (compound [18F]9e), non-appreciable brain uptake was observed, suggesting that AZD2461 is non-CNS penetrant [2]. Additionally, AZD2461 exhibits low oral bioavailability, and these pharmacokinetic properties collectively do not support development for glioblastoma or other CNS indications [3]. This contrasts with some literature suggesting favorable CNS penetration potential and represents a critical consideration for research applications.

blood-brain barrier CNS penetration P-glycoprotein BCRP glioblastoma

AZD2461: Optimal Preclinical Research Applications Based on Quantified Differentiation


Modeling P-Glycoprotein-Mediated Olaparib Resistance and Evaluating Efflux-Independent PARP Inhibition

Researchers investigating P-gp-driven resistance to first-generation PARP inhibitors should select AZD2461 as the control or comparator compound. The compound's demonstrated non-substrate status for P-gp-mediated efflux [1] and its proven efficacy in extending survival in mice bearing P-gp-overexpressing, olaparib-resistant BRCA1-mutant mammary tumors (P = 0.0061 vs. olaparib) [2] make it uniquely suited for discriminating between on-target PARP inhibition effects and transporter-mediated resistance mechanisms.

Preclinical Murine Studies Requiring PARP Inhibitor-Chemotherapy Combinations with Reduced Bone Marrow Toxicity

For mouse models involving concurrent or sequential administration of PARP inhibitors with DNA-damaging chemotherapy, AZD2461 offers a defined tolerability advantage over olaparib [1]. This advantage stems from its reduced PARP3 inhibitory activity (PARP3 IC50 = 200 nM, compared to PARP1 IC50 = 5 nM and PARP2 IC50 = 2 nM) [2], which mitigates the PARP3-mediated exacerbation of bone marrow toxicity observed in mice treated with olaparib-chemotherapy combinations . Researchers should note that this tolerability difference is species-specific and does not extrapolate directly to rat or human models.

Development of PARP-Targeted PET Imaging Probes with Differentiated Binding Selectivity

Investigators developing novel PARP-targeted radiotracers can leverage the AZD2461 scaffold to achieve binding profiles distinct from olaparib-based probes. In vitro blocking studies demonstrate that olaparib incompletely displaces [18F]AZD2461 binding, confirming differential PARP binding selectivity [1]. The radiolabeled compound achieves robust tumor uptake (7.34 ± 1.16 %ID/g in PSN-1 xenografts) [2], supporting its utility as a lead structure for imaging agent development. However, researchers should account for the compound's lack of CNS penetration if brain imaging applications are intended .

Structure-Activity Relationship Studies Exploring PARP Isoform Selectivity and P-gp Interaction

Medicinal chemists optimizing PARP inhibitor scaffolds for improved selectivity or reduced transporter interactions can utilize AZD2461 as a reference compound. Its defined IC50 profile across PARP1 (5 nM), PARP2 (2 nM), and PARP3 (200 nM) [1], combined with its documented status as a poor P-gp substrate for resistance but a P-gp/BCRP substrate at the blood-brain barrier [2], provides a well-characterized starting point for structure-activity relationship studies aimed at decoupling antitumor efficacy from efflux transporter recognition.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for AZD2461

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.